REACTION_CXSMILES
|
[C:1](Cl)([Cl:3])=[O:2].[CH2:5]1[O:13][C:12]2[C:7](=[CH:8][C:9]([N+:17]([O-:19])=[O:18])=[C:10]([CH:14]([OH:16])[CH3:15])[CH:11]=2)[O:6]1.CCOCC.CCCCCC>C1COCC1>[Cl:3][C:1]([O:16][CH:14]([C:10]1[CH:11]=[C:12]2[O:13][CH2:5][O:6][C:7]2=[CH:8][C:9]=1[N+:17]([O-:19])=[O:18])[CH3:15])=[O:2] |f:2.3|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C1OC2=CC(=C(C=C2O1)C(C)O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
Et2O hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC.CCCCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred overnight at ambient temperature at which point TLC
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated (an oil-less pump with downstream aqueous NaOH trap
|
Type
|
CUSTOM
|
Details
|
to remove the excess phosgene)
|
Type
|
CUSTOM
|
Details
|
to afford a viscous brown oil
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
WASH
|
Details
|
eluted with 20% Et2O/hexane
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC(=O)OC(C)C1=C(C=C2C(=C1)OCO2)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |